N,N-Dimethyl-1,3-dithian-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1,3-dithian-5-amine is an organic compound with the molecular formula C6H13NS2. It is a derivative of dithiane, featuring a nitrogen atom bonded to two methyl groups and a dithiane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-1,3-dithian-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with dimethylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the dithiane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1,3-dithian-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved dithiane derivatives.
Substitution: Functionalized dithiane compounds.
Scientific Research Applications
N,N-Dimethyl-1,3-dithian-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,3-dithian-5-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. Its dithiane ring structure provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
N,N-Dimethyl-1,2,3-trithian-5-amine: Similar structure but with an additional sulfur atom in the ring.
3-(Dimethylamino)-1-propylamine: A related compound with a different ring structure and functional groups.
Uniqueness: N,N-Dimethyl-1,3-dithian-5-amine is unique due to its specific ring structure and the presence of both amine and dithiane functionalities. This combination provides distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
45694-11-9 |
---|---|
Molecular Formula |
C6H13NS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
N,N-dimethyl-1,3-dithian-5-amine |
InChI |
InChI=1S/C6H13NS2/c1-7(2)6-3-8-5-9-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
WIHCFIALDSKTTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CSCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.